Methanetriol Methanetriol Methanetriol is an organic molecular entity.
Brand Name: Vulcanchem
CAS No.: 463-78-5
VCID: VC14428218
InChI: InChI=1S/CH4O3/c2-1(3)4/h1-4H
SMILES: C(O)(O)O
Molecular Formula: CH4O3
Molecular Weight: 64.041 g/mol

Methanetriol

CAS No.: 463-78-5

Cat. No.: VC14428218

Molecular Formula: CH4O3

Molecular Weight: 64.041 g/mol

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Methanetriol - 463-78-5

Specification

CAS No. 463-78-5
Molecular Formula CH4O3
Molecular Weight 64.041 g/mol
IUPAC Name methanetriol
Standard InChI InChI=1S/CH4O3/c2-1(3)4/h1-4H
Standard InChI Key RLAHWVDQYNDAGG-UHFFFAOYSA-N
SMILES C(O)(O)O
Canonical SMILES C(O)(O)O

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

Methanetriol’s structure consists of a central carbon atom bonded to three hydroxyl (-OH) groups and one hydrogen atom, yielding the molecular formula CH4O3\text{CH}_4\text{O}_3 . This configuration induces significant steric repulsion and electronic strain, as evidenced by computational studies predicting rapid dehydration to formic acid (HCOOH\text{HCOOH}) under standard conditions . The molecule’s instability aligns with the Erlenmeyer rule (1880), which posits that polyhydroxy compounds on a single carbon are thermodynamically disfavored .

Physicochemical Data

Key molecular properties include:

PropertyValueSource
Molecular Weight64.04 g/mol
Percent Composition (C)18.75%
Percent Composition (H)6.30%
Percent Composition (O)74.95%
CAS Registry Number463-78-5

Theoretical models indicate a gas-phase stability margin facilitated by a 25–30 kcal/mol energy barrier against unimolecular decomposition, allowing transient existence in high-energy environments .

Synthesis and Detection in Laboratory Settings

Interstellar Ice Analogues

Methanetriol was first synthesized in 2024 by irradiating mixed methanol (CH3OH\text{CH}_3\text{OH}) and oxygen (O2\text{O}_2) ices at 10 K with energetic electrons, simulating cosmic ray interactions in dense interstellar clouds . This approach bypassed terrestrial decomposition pathways by maintaining cryogenic conditions and leveraging radical recombination mechanisms:

CH3OH+O2hνCH(OH)3+H2O+by-products\text{CH}_3\text{OH} + \text{O}_2 \xrightarrow{h\nu} \text{CH(OH)}_3 + \text{H}_2\text{O} + \text{by-products}

Isotopic substitution experiments using 13C^{13}\text{C}-labeled methanol confirmed the product’s identity via photoionization reflectron time-of-flight mass spectrometry .

Analytical Techniques

Detection relied on isomer-selective photoionization, which distinguished methanetriol from structural analogs like hydroxyperoxymethane (CH3OOOH\text{CH}_3\text{OOOH}) and hydroxyperoxymethanol (CH2(OH)OOH\text{CH}_2(\text{OH})\text{OOH}) . Fragmentation patterns at 10.5 eV photon energy provided unambiguous identification, with m/z=64m/z = 64 corresponding to the molecular ion peak .

Stability and Decomposition Pathways

Kinetic Barriers in Gas Phase

Despite thermodynamic instability, methanetriol exhibits a kinetic half-life of several minutes in the gas phase due to a 25 kcal/mol activation barrier for dehydration . This barrier arises from the concerted proton-transfer mechanism required to eliminate water:

CH(OH)3HCOOH+H2O\text{CH(OH)}_3 \rightarrow \text{HCOOH} + \text{H}_2\text{O}

Ab initio calculations at the CCSD(T)/cc-pVTZ level corroborate this pathway, revealing a transition state with partial C-O bond cleavage .

Environmental Degradation

In aqueous or humid environments, methanetriol undergoes rapid hydrolysis (half-life <1 second) via nucleophilic attack by water molecules, yielding formic acid and hydrogen peroxide as by-products . This reactivity underscores its transient role in atmospheric aerosol formation, where it may act as a short-lived intermediate in oxidation cycles .

Derivatives and Functional Analogues

Orthoformic Acid Esters

While methanetriol itself is unstable, its esters exhibit remarkable stability. Notable derivatives include:

EsterCAS NumberMolecular FormulaBoiling PointDensity (g/cm³)
Trimethyl orthoformate149-73-5C4H10O3\text{C}_4\text{H}_{10}\text{O}_3100.6°C0.9676 (20°C)
Triethyl orthoformate122-51-0C7H16O3\text{C}_7\text{H}_{16}\text{O}_3143°C0.8909 (20°C)

These esters serve as protected forms of formic acid in organic synthesis, enabling controlled release under acidic conditions .

Atmospheric and Astrochemical Implications

Role in Interstellar Medium

Methanetriol’s detection in simulated interstellar ices suggests its presence in molecular clouds, where temperatures below 50 K and minimal radical mobility prevent decomposition . Its formation via methanol oxidation provides a mechanistic link to complex organic molecule (COM) synthesis in space, potentially influencing prebiotic chemistry .

Terrestrial Atmospheric Chemistry

In Earth’s upper atmosphere (mesosphere), methanetriol may form transiently during methane oxidation episodes, contributing to aerosol nucleation. Computational models indicate that its dehydration product (formic acid) could enhance cloud condensation nuclei activity, indirectly affecting climate dynamics .

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